molecular formula C16H11BrO2 B2964342 4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde CAS No. 1261352-83-3

4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde

Cat. No.: B2964342
CAS No.: 1261352-83-3
M. Wt: 315.166
InChI Key: CXWUVXDIHQERNK-BJMVGYQFSA-N
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Description

4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde is an organic compound with the molecular formula C16H11BrO2. It is characterized by the presence of a bromophenyl group and a benzaldehyde moiety connected through a conjugated enone system.

Scientific Research Applications

4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of advanced materials, such as polymers and dyes.

Preparation Methods

The synthesis of 4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde typically involves the condensation of 4-bromobenzaldehyde with acetophenone under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the conjugated enone system. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde can be compared with similar compounds such as:

    4-[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde: Similar structure but with a chlorine atom instead of bromine.

    4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde: Similar structure but with a fluorine atom instead of bromine.

    4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]benzaldehyde: Similar structure but with a methyl group instead of bromine.

Properties

IUPAC Name

4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO2/c17-15-8-6-14(7-9-15)16(19)10-5-12-1-3-13(11-18)4-2-12/h1-11H/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWUVXDIHQERNK-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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